molecular formula C9H20NO4P B14492802 Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate CAS No. 64150-95-4

Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate

Cat. No.: B14492802
CAS No.: 64150-95-4
M. Wt: 237.23 g/mol
InChI Key: FBPYBAXFKWQOJP-UHFFFAOYSA-N
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Description

Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hydroxy-imidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate typically involves the reaction of diethyl phosphite with N-hydroxy-2,2-dimethylpropanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate is unique due to the combination of the phosphonate and hydroxy-imidoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

64150-95-4

Molecular Formula

C9H20NO4P

Molecular Weight

237.23 g/mol

IUPAC Name

N-(1-diethoxyphosphoryl-2,2-dimethylpropylidene)hydroxylamine

InChI

InChI=1S/C9H20NO4P/c1-6-13-15(12,14-7-2)8(10-11)9(3,4)5/h11H,6-7H2,1-5H3

InChI Key

FBPYBAXFKWQOJP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=NO)C(C)(C)C)OCC

Origin of Product

United States

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